1-[2-(2-Hydroxyethoxy)ethoxy]propan-2-ol
Overview
Description
1-[2-(2-Hydroxyethoxy)ethoxy]propan-2-ol is an organic compound with the molecular formula C7H16O4. It is a colorless, sweet-tasting liquid that is soluble in water and many organic solvents. This compound is known for its stability and resistance to decomposition or oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[2-(2-Hydroxyethoxy)ethoxy]propan-2-ol can be synthesized through various methods. One common method involves the reaction of propylene oxide with diethylene glycol under basic conditions . Another method includes the reaction of propylene oxide with ethanol to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where propylene oxide and diethylene glycol are reacted under controlled temperatures and pressures. The reaction mixture is then purified through distillation to obtain the high-purity product .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Hydroxyethoxy)ethoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
1-[2-(2-Hydroxyethoxy)ethoxy]propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It is used in the preparation of biological buffers and reagents.
Medicine: It is used in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: It is used in the production of cleaning agents, emulsifiers, and surfactants
Mechanism of Action
The mechanism of action of 1-[2-(2-Hydroxyethoxy)ethoxy]propan-2-ol involves its ability to interact with various molecular targets and pathways. It can act as a solvent, facilitating the dissolution and transport of other molecules. In biological systems, it can interact with cell membranes and proteins, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
1-Ethoxy-2-propanol: Similar in structure but with different functional groups.
1-Chloro-3-[2-(2-hydroxyethoxy)ethoxy]propan-2-ol: Contains a chlorine atom, making it more reactive.
Diethylene glycol mono-2-hydroxypropyl ether: Similar in structure but with different substituents
Uniqueness
1-[2-(2-Hydroxyethoxy)ethoxy]propan-2-ol is unique due to its stability, solubility, and versatility in various chemical reactions and applications. Its ability to act as a solvent and intermediate in organic synthesis makes it valuable in both research and industrial settings .
Properties
IUPAC Name |
1-[2-(2-hydroxyethoxy)ethoxy]propan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4/c1-7(9)6-11-5-4-10-3-2-8/h7-9H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBFDVVWWLGGFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCCOCCO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289574 | |
Record name | 1-[2-(2-hydroxyethoxy)ethoxy]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61463-78-3 | |
Record name | NSC61990 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61990 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[2-(2-hydroxyethoxy)ethoxy]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.